molecular formula C9H11BrO B1288977 1-Bromo-2-isopropoxybenzene CAS No. 701-07-5

1-Bromo-2-isopropoxybenzene

Cat. No. B1288977
Key on ui cas rn: 701-07-5
M. Wt: 215.09 g/mol
InChI Key: MMORVPBHAHXAHH-UHFFFAOYSA-N
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Patent
US05569659

Procedure details

A mixture of 2-bromophenol (23.2 mL, 0.20 mol), potassium carbonate (33.2 g, 0.24 mol) and 2-bromopropane (28.0 mL, 0.30 mol) in dimethylformamide (200 mL) was stirred in a preheated oil bath (60° C.) for 5 h. The cooled reaction mixture was then partitioned between ether and water. The layers were separated and the aqueous phase was extracted with ether. The combined organic solution was washed with copious amounts of water, 3N aqueous NaOH, dried (MgSO4), filtered and concentrated in vacuo to furnish 39.3 g (91%) of XIV as a pale yellow oil which was carried on without further purification. The structure was supported by GC/MS and 90 MHz 1H NMR.
Quantity
23.2 mL
Type
reactant
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Yield
91%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C(=O)([O-])[O-].[K+].[K+].Br[CH:16]([CH3:18])[CH3:17]>CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH:16]([CH3:18])[CH3:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
23.2 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
33.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
28 mL
Type
reactant
Smiles
BrC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred in a preheated oil bath (60° C.) for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was then partitioned between ether and water
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether
WASH
Type
WASH
Details
The combined organic solution was washed with copious amounts of water, 3N aqueous NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 39.3 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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